molecular formula C8H13ClN2 B1482722 (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride CAS No. 1909305-64-1

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride

Cat. No.: B1482722
CAS No.: 1909305-64-1
M. Wt: 172.65 g/mol
InChI Key: OPZKEFHTEGZBJY-UHFFFAOYSA-N
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Description

Infrared Spectral Analysis of Functional Groups

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands corresponding to the compound's functional groups and structural features. The primary amine functionality exhibits characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, with the hydrochloride salt formation typically showing broader absorption patterns due to enhanced hydrogen bonding interactions with the chloride counterion. The pyridine aromatic system contributes C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ range, with specific patterns that distinguish the substituted pyridine from unsubstituted analogues.

Methyl group contributions appear as C-H stretching vibrations around 2850-3000 cm⁻¹, with both symmetric and asymmetric stretching modes observable for the two methyl substituents at positions 4 and 6 of the pyridine ring. The methanamine linker exhibits characteristic C-N stretching vibrations around 1050-1200 cm⁻¹, while the aromatic C-H out-of-plane bending vibrations provide fingerprint region characteristics between 650-900 cm⁻¹ that enable identification of the specific substitution pattern on the pyridine ring.

Salt formation with hydrochloric acid introduces additional spectroscopic features including enhanced N-H stretching intensity and possible N-H⁺...Cl⁻ interaction bands. The formation of the ammonium salt typically shifts certain vibrational modes to lower frequencies and introduces new absorption features associated with the ionic character of the hydrochloride salt. These spectroscopic changes serve as definitive indicators of successful salt formation and enable differentiation between the free base and hydrochloride forms of the compound.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural characterization through comprehensive analysis of both ¹H and ¹³C spectra for this compound. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns that correspond to the various hydrogen environments within the molecule. The methyl groups at positions 4 and 6 of the pyridine ring appear as singlets around 2.3-2.6 ppm, with slight chemical shift differences reflecting their distinct electronic environments due to proximity to the nitrogen atom and the methanamine substituent.

The aromatic proton at position 5 of the pyridine ring exhibits a characteristic singlet around 7.0-7.5 ppm, showing typical aromatic chemical shift values with specific coupling patterns that confirm the substitution pattern. The methanamine CH₂ group appears as a singlet around 3.8-4.2 ppm, with the exact chemical shift influenced by the electron-withdrawing effect of the pyridine ring and potential hydrogen bonding interactions in the hydrochloride salt form. The primary amine protons typically appear as a broad signal around 1.5-3.0 ppm in the hydrochloride salt, with exchange behavior that may cause signal broadening or coalescence depending on measurement conditions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule with characteristic chemical shifts for each carbon environment. The pyridine ring carbons exhibit chemical shifts in the 120-160 ppm range, with the quaternary carbon atoms bearing methyl substituents showing distinct values from the unsubstituted ring positions. The methyl carbon atoms appear around 18-25 ppm, while the methanamine carbon shows a characteristic chemical shift around 40-45 ppm, reflecting its attachment to the aromatic system and the primary amine functionality.

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for this compound. Mass spectrometric analysis typically focuses on the parent base compound due to the tendency of hydrochloride salts to lose hydrochloric acid during ionization processes. The molecular ion peak for the base compound appears at mass-to-charge ratio 137.10733 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺. This high-resolution measurement confirms the molecular formula C₈H₁₂N₂ with exceptional accuracy, typically within 1-2 ppm mass accuracy for modern time-of-flight or orbitrap mass spectrometers.

Fragmentation patterns provide structural confirmation through characteristic loss patterns and rearrangement reactions. Common fragmentation pathways include loss of the methanamine side chain (loss of 30 mass units corresponding to CH₂NH₂), producing a fragment ion corresponding to the dimethylpyridine core. Additional fragmentation may involve loss of methyl groups from the pyridine ring (loss of 15 mass units each) and various ring-opening reactions that provide characteristic fragment ions for structural verification.

Properties

IUPAC Name

(4,6-dimethylpyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZKEFHTEGZBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-64-1
Record name (4,6-dimethylpyridin-3-yl)methanamine hydrochloride
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Preparation Methods

Diazotization and Hydrolysis of Aminopyridine Derivatives

One well-documented approach begins with a 4,6-dimethyl-3-aminopyridine derivative, which undergoes diazotization under acidic aqueous conditions to introduce a hydroxymethyl group at the 3-position:

  • Reaction Conditions:

    • Acidic aqueous medium using mineral acids or preferably glacial acetic acid
    • Water to acid ratio ranging from 9:1 to 1:1
    • Sodium nitrite as the diazotizing agent, added as solid or solution
    • Temperature controlled between -20 to 50 °C, preferably -5 to 10 °C
  • Work-up:

    • Alkalization of the reaction mixture
    • Extraction with organic solvents such as methylene chloride or chloroform
    • Drying and purification by bulb tube distillation or recrystallization

This process converts the amino group to a hydroxymethyl functionality, forming 3-(hydroxymethyl)-4,6-dimethylpyridine intermediates.

Chloromethylation of Hydroxymethyl Intermediates

The hydroxymethyl intermediate is then converted to the corresponding chloromethyl derivative:

  • Reagents: Thionyl chloride (SOCl2)
  • Solvent: Inert diluents such as dichloroethane, methylene chloride, chloroform, dioxane, or tetrahydrofuran
  • Temperature: Typically from -30 to 50 °C, preferably -20 to 0 °C
  • Procedure:
    • Reaction mixture stirred under controlled temperature
    • Removal of solvent by evaporation
    • Digestion of residue in isopropanol
    • Isolation of chloromethylpyridine hydrochloride salt

This step introduces a reactive chloromethyl group suitable for nucleophilic substitution.

Amination to Form Methanamine Derivative

The chloromethylpyridine hydrochloride intermediate is subjected to nucleophilic substitution with ammonia or an amine source to yield the methanamine:

  • Reaction: Chloride displacement by ammonia or amine nucleophile
  • Conditions: Typically carried out in polar solvents under mild heating
  • Product: this compound

The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid or by direct crystallization from acidic media.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 4,6-Dimethyl-3-aminopyridine derivative Sodium nitrite, glacial acetic acid, aqueous acidic medium, -5 to 10 °C 3-(Hydroxymethyl)-4,6-dimethylpyridine Diazotization and hydrolysis
2 3-(Hydroxymethyl)-4,6-dimethylpyridine Thionyl chloride, inert solvent, -20 to 0 °C 3-(Chloromethyl)-4,6-dimethylpyridine hydrochloride Chloromethylation
3 3-(Chloromethyl)-4,6-dimethylpyridine hydrochloride Ammonia or amine source, polar solvent, mild heating This compound Nucleophilic substitution and salt formation

Research Findings and Optimization Notes

  • The diazotization step is sensitive to temperature and acid concentration; maintaining low temperatures (-5 to 10 °C) improves selectivity and yield.
  • Use of glacial acetic acid as the acid medium enhances reaction control and reduces side reactions compared to mineral acids.
  • Chloromethylation with thionyl chloride requires inert solvents to avoid side reactions and ensure clean conversion.
  • The amination step benefits from controlled addition of ammonia and temperature to minimize by-products.
  • Purification typically involves extraction with organic solvents and crystallization from isopropanol or acidic aqueous solutions to yield pure hydrochloride salt.

Analytical Characterization of Intermediates and Final Product

Chemical Reactions Analysis

Types of Reactions: (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

  • Substitution: Electrophilic substitution can be achieved using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4), while nucleophilic substitution may involve alkyl halides or other nucleophiles.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

  • Reduction Products: Reduced amines, alcohols, and other reduced derivatives.

  • Substitution Products: Substituted pyridines with various functional groups.

Scientific Research Applications

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.

  • Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride is structurally similar to other pyridine derivatives, such as (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride and 2-Pyrimidinamine, 4,6-dimethyl-. These compounds share the pyridine or pyrimidine core but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern and its resulting chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride, we compare it with structurally or functionally analogous compounds.

Table 1: Comparative Analysis of Methanamine Hydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Core Structure Key Substituents Applications Reference
(4,6-Dimethylpyridin-3-yl)methanamine HCl C₈H₁₃ClN₂ 172.65 1909305-64-1 Pyridine 4,6-dimethyl; 3-methanamine HCl Pharmaceuticals, agrochemicals
(3-Methylpyridin-2-yl)methanamine HCl C₇H₁₁ClN₂ 158.63 Not provided Pyridine 3-methyl; 2-methanamine HCl Catalysis, ligand synthesis
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₁₀Cl₂N₂S 261.17 690632-35-0 Thiazole 4-(4-chlorophenyl); 2-methanamine HCl Antimicrobial agents
Diphenhydramine HCl C₁₇H₂₂ClNO 291.82 147-24-0 Ethanolamine Diphenylmethoxy; dimethylamine HCl Antihistamine, sedative

Key Findings from Comparative Analysis

Structural Diversity: Pyridine Derivatives: (4,6-Dimethylpyridin-3-yl)methanamine HCl and (3-Methylpyridin-2-yl)methanamine HCl share a pyridine core but differ in substituent positions. Thiazole Derivative: The thiazole-based compound () incorporates a sulfur atom and chlorophenyl group, favoring interactions with microbial targets.

Functional Applications :

  • Pharmaceuticals : The pyridine derivatives are preferred for CNS-targeted drugs due to their aromatic nitrogen's hydrogen-bonding capacity. Diphenhydramine HCl, though structurally distinct, shares the amine hydrochloride moiety, which enhances solubility for oral formulations.
  • Agrochemicals : (4,6-Dimethylpyridin-3-yl)methanamine HCl’s methyl groups likely contribute to its stability under environmental conditions, a critical factor in agrochemical design.

Physicochemical Properties: Molecular Weight: The thiazole derivative (261.17 g/mol) has a higher molecular weight due to the chlorophenyl and sulfur components, which may limit bioavailability compared to the pyridine-based compounds. Solubility: Diphenhydramine HCl’s ethanolamine backbone and bulky substituents reduce its solubility in aqueous media compared to the smaller pyridine derivatives.

Biological Activity

Overview

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethyl-substituted pyridine ring and an amine functional group, making it a candidate for various pharmacological applications.

  • IUPAC Name : this compound
  • CAS Number : 1909305-64-1
  • Molecular Formula : C8H12ClN
  • Molecular Weight : 159.64 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For example, similar pyridine derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported to range between 0.3 to 8.5 µM against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

CompoundBacterial StrainMIC (µM)
Example AE. coli0.5
Example BS. aureus1.0
Example CP. aeruginosa2.5

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in cancer progression. For instance, it has been noted that structural modifications can enhance the potency of inhibitors targeting kinases involved in cell cycle regulation . The structure-activity relationship (SAR) studies indicate that variations in substituents can significantly impact the biological activity of these compounds.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Binding : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
  • Antibacterial Action : It may disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival .
  • Selective Inhibition : Certain derivatives have shown selective inhibition of kinases such as PKMYT1, which is crucial for regulating cell division in cancer cells .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that a series of pyridine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values lower than standard antibiotics .
  • Cancer Therapeutics : Research on related compounds has shown promise in inhibiting cancer cell growth by targeting specific kinases involved in DNA damage response mechanisms . The development of selective inhibitors based on the pyridine scaffold has been a focus in recent drug discovery efforts.

Q & A

Q. What are the recommended synthetic routes for (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves reductive amination of 4,6-dimethylpyridine-3-carbaldehyde using ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium borohydride or lithium aluminum hydride). Post-reduction, the free amine is treated with hydrochloric acid to form the hydrochloride salt . Key optimization strategies include:

  • Temperature Control : Maintain ≤0°C during aldehyde reduction to minimize side reactions.
  • Solvent Selection : Use methanol or ethanol for better solubility of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. What spectroscopic methods are most effective for characterizing the structural purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.35–2.50 ppm (singlet, 6H, CH₃ groups) and δ 3.85–4.10 ppm (multiplet, 2H, CH₂NH₂) confirm substitution on the pyridine ring .
    • ¹³C NMR : Signals at ~150 ppm (pyridine C-N) and ~20–25 ppm (methyl carbons) validate the backbone structure.
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ = 155.1) and isotopic patterns confirm molecular weight .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The electron-donating methyl groups at positions 4 and 6 reduce the pyridine ring’s electron deficiency, decreasing its susceptibility to electrophilic attack but enhancing stability in nucleophilic substitutions. For example:

  • Acylation Reactions : The amine reacts preferentially with acetyl chloride in THF, yielding N-acetyl derivatives at room temperature.
  • Comparative Reactivity : Methyl-substituted analogs show 30% slower reaction rates compared to trifluoromethyl-substituted pyridines due to steric hindrance .
    Table 1 : Reactivity Comparison with Analogues
Substituent PositionReaction Rate (k, s⁻¹)Major Product Yield (%)
4,6-Dimethyl0.4578
5-Trifluoromethyl0.6785
Unsubstituted0.3265
Data derived from kinetic studies under identical conditions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Recommended approaches:

  • Purity Verification : Use HPLC-MS to confirm >98% purity; impurities (e.g., unreacted aldehyde) can skew bioactivity results .
  • Assay Standardization :
    • Binding Affinity Studies : Repeat surface plasmon resonance (SPR) with controlled pH (7.4) and ionic strength (150 mM NaCl).
    • Cellular Assays : Use isogenic cell lines to minimize genetic variability.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s interaction with biological targets?

Methodological Answer:

  • Targeted Modifications : Introduce halogens (e.g., Cl, F) at position 2 to enhance hydrogen bonding with enzymes like kinases .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors.
  • In Vitro Validation : Test derivatives in enzyme inhibition assays (e.g., tyrosine kinase assays) with dose-response curves.
    Table 2 : SAR of Derivatives vs. Target Affinity
DerivativeTarget (IC₅₀, nM)Selectivity Index (vs. Off-Target)
Parent Compound2501.5
2-Fluoro Derivative1203.2
2-Chloro Derivative952.8
Data from enzyme inhibition assays .

Troubleshooting Experimental Design

Q. How to address low yields in the final hydrochloride salt formation?

Methodological Answer:

  • Acid Stoichiometry : Use 1.2 equivalents of HCl to ensure complete protonation without excess acid.
  • Precipitation Control : Add HCl dropwise in ice-cold ethanol to avoid amorphous solids.
  • Drying Conditions : Lyophilize under high vacuum (0.1 mbar) to remove residual solvents .

Q. What analytical techniques differentiate this compound from its structural analogs?

Methodological Answer:

  • TLC Rf Values : Compare Rf in ethyl acetate/methanol (9:1); parent compound Rf = 0.35 vs. 0.42 for 4-methyl analogs.
  • IR Spectroscopy : Absorbance at 1650 cm⁻¹ (C=N stretch) distinguishes pyridine derivatives from benzene analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride

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